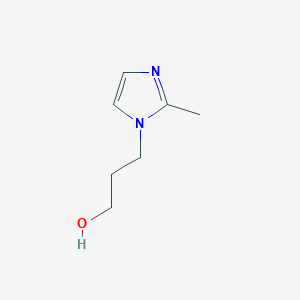
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol
Vue d'ensemble
Description
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol, also known as 3-MIP, is a heterocyclic compound with a molecular weight of 134.19 g/mol. It is a colorless liquid with a boiling point of 109-110°C, and a melting point of -80°C. It has a pKa of 7.2 and a logP of 0.39. 3-MIP is a derivative of imidazole, and is a potential intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Antifungal and Anticancer Applications
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol and its derivatives have been extensively studied for their antifungal and anticancer properties. Notable research includes:
Antifungal Activity : Compounds synthesized from 1H-imidazol-1-yl exhibited significant antifungal activity against various Candida species and Aspergillus fumigatus. These findings suggest potential applications in treating fungal infections (Chevreuil et al., 2007).
Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Some compounds showed promising results against leukemia cells, suggesting potential applications in cancer treatment (Şenkardeş et al., 2020).
Chemical Synthesis and Properties
The chemical synthesis and properties of this compound derivatives are also notable areas of research:
Synthesis of Derivatives : Various synthetic pathways have been explored to create novel derivatives of this compound. These compounds have been studied for their physical and chemical properties, contributing to the understanding of this class of chemicals (Talismanov et al., 2021).
Properties of Ionic Liquids : The compound has been used in the synthesis of hydroxylic ionic liquids with nitrogenous centers. These ionic liquids exhibit interesting properties like high conductivity and low glass transition temperature, suggesting applications in various industrial processes (Shevchenko et al., 2017).
Bioactive Cyclic Ketals Synthesis
The compound has been used in the synthesis of bioactive cyclic ketals, which are important in the development of new pharmaceuticals and agrochemicals. This research contributes to the understanding of the chemical behavior and potential applications of cyclic ketals in various fields (Talismanov et al., 2021).
Bone Imaging Applications
Derivatives of this compound have been evaluated as bone imaging agents. Studies indicate that these compounds, when labeled with certain isotopes, can be used effectively in medical imaging to assess bone health (Qiu et al., 2011).
Orientations Futures
Imidazole derivatives, such as “3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol”, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Mécanisme D'action
Target of Action
The primary target of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol, like other imidazole-containing compounds, is likely to be cytochrome P450-dependent 14α-lanosterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of sterols in fungi .
Mode of Action
The compound interacts with its target by binding to the heme cofactor of CYP51 . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of sterols in fungi . The disruption of sterol synthesis can lead to changes in the fungal cell membrane, affecting its function and viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway in fungi . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . This disruption can lead to downstream effects such as altered cell membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
This property can contribute to their bioavailability, allowing them to be effectively absorbed and distributed within the body .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting sterol synthesis, the compound affects the integrity and function of the fungal cell membrane, leading to cell death . This makes it potentially useful in the treatment of fungal infections .
Analyse Biochimique
Biochemical Properties
The imidazole ring in 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific molecular context. For example, the imidazole ring can form hydrogen bonds with other molecules, and it can also participate in pi stacking interactions with aromatic rings .
Cellular Effects
Given the known biological activities of other imidazole-containing compounds, it is possible that this compound could influence cell function in various ways . For example, it might impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not currently known. Based on the properties of other imidazole-containing compounds, it could potentially exert its effects through a variety of mechanisms . These might include binding interactions with biomolecules, inhibition or activation of enzymes, or changes in gene expression .
Propriétés
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7-8-3-5-9(7)4-2-6-10/h3,5,10H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYZRXSWDINCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


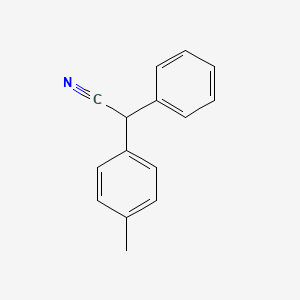
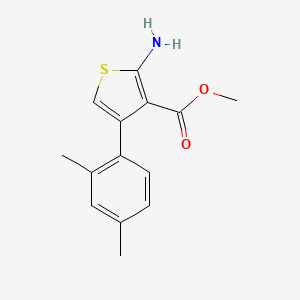
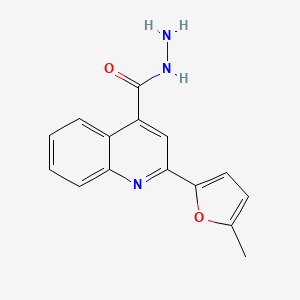
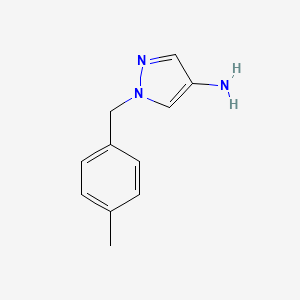
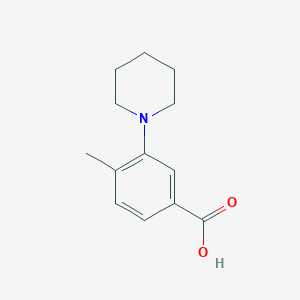
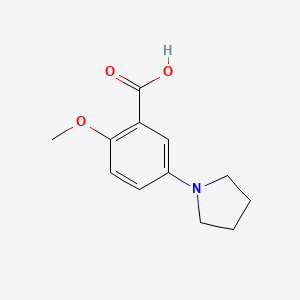
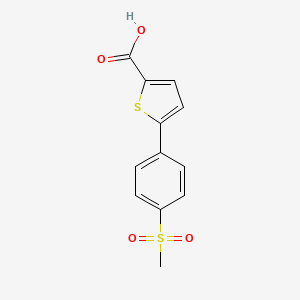
![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)
![2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022188.png)
![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)
![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)
![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)
